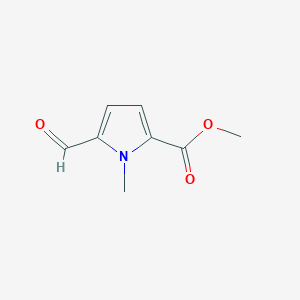

methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate

Description

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C8H9NO3. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Properties

IUPAC Name |

methyl 5-formyl-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-6(5-10)3-4-7(9)8(11)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOREUNKCJRSPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted pyrrole with formaldehyde and a methyl ester in the presence of a catalyst . The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Methyl 5-carboxy-1-methyl-1H-pyrrole-2-carboxylate.

Reduction: Methyl 5-hydroxymethyl-1-methyl-1H-pyrrole-2-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate has the molecular formula and a molecular weight of 167.16 g/mol. Its structure features a pyrrole ring with a formyl group and a carboxylate ester, which are critical for its reactivity and biological activity.

Scientific Research Applications

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate has diverse applications across several scientific domains:

Organic Chemistry

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds .

Medicinal Chemistry

- Drug Development : The compound is investigated for its potential use as a pharmacophore in drug development due to its structural properties that may influence biological activity .

Biological Research

- Antimicrobial Activity : Studies have shown that methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate exhibits antimicrobial properties against various bacterial strains, including drug-resistant variants like Mycobacterium tuberculosis .

- Anticancer Potential : Preliminary research indicates that derivatives of this compound can inhibit cancer cell proliferation, suggesting its potential as an anticancer agent .

Industrial Applications

- Dyes and Pigments Production : The compound is utilized in the production of dyes and pigments due to its chemical properties that facilitate color development .

Antimicrobial Properties

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate has demonstrated significant antimicrobial activity. For instance, compounds derived from it have been tested for efficacy against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration for therapeutic applications .

Anticancer Activity

Research highlights the anticancer potential of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate derivatives. Structure-activity relationship studies suggest that modifications to the pyrrole ring can enhance anticancer activity while minimizing cytotoxic effects .

Case Studies

Several studies have documented the synthesis and evaluation of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate derivatives:

Mechanism of Action

The mechanism of action of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 5-formyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the methyl group on the nitrogen atom.

Methyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]propanoate: Contains additional substituents on the pyrrole ring.

Uniqueness

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a formyl group and a methyl ester group on the pyrrole ring, which allows for a wide range of chemical modifications and biological activities .

Biological Activity

Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate (MFMP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by diverse sources.

Chemical Structure and Properties

MFMP has a molecular formula of CHN\O and a molecular weight of 167.16 g/mol. Its structure features a pyrrole ring with a formyl group and a carboxylate ester, which are critical for its biological activity.

The precise mode of action for MFMP remains largely unexplored. However, it is hypothesized that it may interact with biological targets through various mechanisms such as:

- Covalent bonding : Potential formation of covalent bonds with target proteins.

- Non-covalent interactions : Involvement in hydrogen bonding, electrostatic interactions, or van der Waals forces.

These interactions could influence various biochemical pathways, particularly those related to pyrrole metabolism.

Antimicrobial Activity

Recent studies have indicated that MFMP exhibits antimicrobial properties. It has been investigated for its efficacy against several bacterial strains, including drug-resistant variants. For instance, research on pyrrole derivatives has shown promising results against Mycobacterium tuberculosis, suggesting that compounds with similar structures may also possess significant antimicrobial activity .

Anticancer Potential

The anticancer potential of MFMP is another area of interest. Preliminary studies suggest that derivatives of pyrrole compounds can inhibit cancer cell proliferation. For example, structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrrole ring can enhance anti-cancer activity while reducing cytotoxicity .

Pharmacokinetics

Understanding the pharmacokinetics of MFMP is essential for evaluating its therapeutic potential. Key factors include:

- Absorption : The bioavailability of MFMP can be influenced by its chemical structure and interaction with biological membranes.

- Metabolism : The metabolic pathways for MFMP are yet to be fully characterized, but it may undergo phase I and II metabolic reactions similar to other pyrrole derivatives.

- Excretion : The elimination routes for MFMP are not well-documented, necessitating further research.

Research Applications

MFMP has several applications in scientific research:

- Synthetic Chemistry : It serves as an intermediate in synthesizing more complex organic molecules and heterocyclic compounds.

- Medicinal Chemistry : Investigated for its potential use in drug development as a pharmacophore .

- Industrial Uses : Utilized in producing dyes and pigments due to its chemical properties.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate?

- Methodological Answer : A common approach involves formylation of pyrrole precursors. For example, pyrrole-2-carboxaldehyde derivatives can undergo Vilsmeier-Haack formylation to introduce the aldehyde group at the 5-position. Subsequent esterification or methylation steps (e.g., using methyl iodide) yield the target compound. Alternative routes may use Maillard reaction intermediates, as demonstrated in studies synthesizing structurally related 2-formylpyrroles .

- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid over-oxidation. Stabilizing agents like BHT (butylated hydroxytoluene) may be required to prevent degradation of reactive intermediates .

Q. How is methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate characterized spectroscopically?

- Methodological Answer :

- NMR : H NMR identifies the formyl proton (δ ~9.5–10.0 ppm) and methyl ester (δ ~3.7–3.9 ppm). C NMR confirms the carbonyl carbons (ester: ~165–170 ppm; formyl: ~180–185 ppm).

- FTIR : Strong absorption bands for C=O (ester: ~1700–1750 cm; formyl: ~1650–1700 cm).

- HRMS : Provides exact mass verification (e.g., calculated for CHNO: 181.0739 g/mol) .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to strong oxidizers or moisture. For spills, use inert absorbents (e.g., vermiculite) and consult hazardous waste guidelines .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate derivatives?

- Methodological Answer : SCXRD analysis reveals planarity of the pyrrole ring and hydrogen-bonding networks. For example, in ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (a structural analog), intramolecular N–H⋯O and C–H⋯O interactions stabilize the crystal lattice. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 are standard practices .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These models correlate with reactivity trends, such as nucleophilic attack at the formyl group. Basis set superposition error (BSSE) corrections ensure accuracy in hydrogen-bonding studies .

Q. How can synthetic byproducts (e.g., decarboxylated or dimerized species) be identified and mitigated?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to detect dimers (e.g., via m/z peaks corresponding to [2M+H]+ ions).

- Mitigation Strategies : Optimize reaction stoichiometry (e.g., controlled addition of formylating agents) and employ scavengers (e.g., molecular sieves) to absorb excess reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound .

Q. What bioactivity insights can be inferred from structurally related 2-formylpyrrole derivatives?

- Methodological Answer : Analogues like 5-(hydroxymethyl)pyrrole-2-carboxaldehyde exhibit antimicrobial and antitumor activity. Structure-activity relationship (SAR) studies suggest the formyl group enhances electrophilic reactivity, enabling covalent binding to biological targets. In vitro assays (e.g., MIC for antimicrobial activity) and molecular docking (PDB: 5M1) validate these hypotheses .

Data Contradictions and Resolutions

- Synthetic Yield Variability : reports yields >60% for formylation reactions, while notes lower yields (~46%) due to steric hindrance. Resolution: Use microwave-assisted synthesis to enhance reaction efficiency.

- Stabilization Methods : recommends BHT for stabilizing furan derivatives, but its efficacy for pyrroles is unverified. Resolution: Conduct stability tests under accelerated degradation conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.